Optical Rotation: (5S) vs. (5R) Enantiomers
The (5S)-enantiomer (free base, CAS 72479-05-1) exhibits a specific optical rotation of [α]²²/D −30.0° (c = 0.5, ethanol), while the (5R)-enantiomer (CAS 98612-60-3) shows [α]²²/D +34.0° under identical conditions . This represents an absolute difference of 64° in magnitude and a complete sign inversion, providing an unambiguous polarimetric fingerprint for identity verification and enantiomeric purity assessment. Both measurements were performed at 22 °C with identical concentration (0.5 g/100 mL) and solvent (ethanol), enabling direct comparison without correction factors. The (S)-enantiomer melts at 75–79 °C versus 76–80 °C for the (R)-enantiomer, a 1 °C offset that, while modest, reflects differing crystal packing energies arising from opposite absolute configurations of the chiral center .
| Evidence Dimension | Specific optical rotation [α]²²/D (degrees) and melting point (°C) |
|---|---|
| Target Compound Data | [α]²²/D = −30.0° (c = 0.5, ethanol); mp 75–79 °C |
| Comparator Or Baseline | (5R)-5-(Bromomethyl)-2-pyrrolidinone (CAS 98612-60-3): [α]²²/D = +34.0° (c = 0.5, ethanol); mp 76–80 °C |
| Quantified Difference | |Δ[α]| = 64°; sign inversion from negative to positive; Δmp ≈ 1 °C |
| Conditions | 22 °C, c = 0.5 g/100 mL in ethanol, powder form, measurement by polarimetry (Sigma-Aldrich Certificate of Analysis methodology) |
Why This Matters
This enables definitive identity confirmation upon receipt and detection of enantiomeric contamination—if a shipment labeled as (5S) measures positive rotation, it has been misidentified, preventing costly downstream stereochemical errors.
